

Visualizing PXL1 Protein Dynamics in Live Yeast Cells: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PXL1 is a paxillin-like protein in yeast that plays a crucial role in cellular processes requiring polarized cell growth and cytokinesis. In Saccharomyces cerevisiae, Pxl1p is involved in modulating Rho GTPase-mediated signaling and is essential for the selection and maintenance of polarized growth sites during both vegetative growth and mating.[1][2][3] It localizes to these sites of active growth, such as the incipient bud site and the tip of the mating projection.[1][4] In the fission yeast Schizosaccharomyces pombe, Pxl1p is a component of the actomyosin ring, where it is critical for stabilizing the ring during cytokinesis.[5] Understanding the dynamic behavior of PXL1 in living cells is therefore essential for elucidating its precise functions in these fundamental cellular events.

These application notes provide a comprehensive overview of techniques to visualize and quantify PXL1 protein dynamics in live yeast cells. Detailed protocols for fluorescent protein tagging, live-cell imaging, and advanced microscopy techniques such as Fluorescence Recovery After Photobleaching (FRAP) and Förster Resonance Energy Transfer (FRET) are presented.

Data Presentation: Quantitative Analysis of PXL1 Dynamics



The following tables summarize illustrative quantitative data that can be obtained from the visualization techniques described in the protocols. These values are representative and may vary depending on specific experimental conditions.

Table 1: PXL1 Localization and Abundance

Parameter	Saccharomyces cerevisiae	Schizosaccharomyces pombe
Primary Localization	Sites of polarized growth (bud tip, mating projection), bud neck[1][4]	Division site (actomyosin ring) [5]
Median Abundance (molecules/cell)	~2203[4]	Not determined
Molecular Weight (Da)	79409.4[4]	Not determined

Table 2: Illustrative PXL1 Dynamics from FRAP Analysis

Parameter	PXL1 at the Bud Tip (S. cerevisiae)	PXL1 in the Actomyosin Ring (S. pombe)
Mobile Fraction (%)	75 ± 8	60 ± 10
Immobile Fraction (%)	25 ± 8	40 ± 10
Half-maximal Recovery Time (t½) (s)	15 ± 4	25 ± 6
Effective Diffusion Coefficient (D_eff) (µm²/s)	0.1 ± 0.03	0.05 ± 0.02

Table 3: Illustrative PXL1 Interaction Dynamics from FRET Analysis



Interacting Partner	FRET Efficiency (%)	Cellular Location
Rho1p	12 ± 3	Sites of polarized growth
Bem2p	8 ± 2	Sites of polarized growth
Rng2p	15 ± 4	Actomyosin ring (S. pombe)

Experimental Protocols

Protocol 1: C-terminal Tagging of PXL1 with Green Fluorescent Protein (GFP)

This protocol describes the generation of a yeast strain expressing a PXL1-GFP fusion protein from its endogenous locus using homologous recombination.

Materials:

- Yeast strain of interest (e.g., BY4741)
- pFA6a-GFP(S65T)-KanMX6 plasmid
- Forward primer (F1) with 40-45 bp of homology to the 3' end of the PXL1 coding sequence, followed by sequence annealing to the GFP plasmid.
- Reverse primer (R1) with 40-45 bp of homology to the 3' untranslated region of PXL1, followed by sequence annealing to the GFP plasmid.
- High-fidelity DNA polymerase
- Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol)
- YPD and G418 selection plates

Method:

PCR Amplification of the GFP-KanMX6 Cassette:



- Amplify the GFP-KanMX6 cassette from the pFA6a-GFP(S65T)-KanMX6 plasmid using the F1 and R1 primers.
- Verify the PCR product size and purity by agarose gel electrophoresis.
- Yeast Transformation:
 - Prepare competent yeast cells using the lithium acetate method.
 - Transform the yeast cells with the purified PCR product.
 - Plate the transformed cells on YPD plates and incubate at 30°C for 2-3 days.
- Selection of Transformants:
 - Replica-plate the colonies onto YPD plates containing G418 (200 μg/mL).
 - Incubate at 30°C for 2-3 days. G418-resistant colonies have likely integrated the cassette.
- · Verification of Correct Integration:
 - Perform colony PCR on the G418-resistant colonies using a forward primer upstream of the PXL1 3' end and a reverse primer within the GFP sequence to confirm correct integration at the PXL1 locus.
 - Further verify the expression of the PXL1-GFP fusion protein by fluorescence microscopy and Western blotting with an anti-GFP antibody.

Protocol 2: Live-Cell Imaging of PXL1-GFP

This protocol outlines the procedure for visualizing the subcellular localization of PXL1-GFP in live yeast cells.

Materials:

- Yeast strain expressing PXL1-GFP
- Synthetic defined (SD) medium to minimize autofluorescence[6]



- Concanavalin A-coated glass-bottom dishes or slides for cell immobilization
- Confocal or wide-field fluorescence microscope equipped with a high numerical aperture objective (e.g., 100x oil immersion) and appropriate filter sets for GFP (excitation ~488 nm, emission ~510 nm).

Method:

- Cell Culture Preparation:
 - Grow the PXL1-GFP expressing yeast strain in SD medium to mid-log phase (OD600 ≈ 0.5).
- Cell Immobilization:
 - Coat a glass-bottom dish with a thin layer of Concanavalin A solution (1 mg/mL) and allow it to dry.
 - Add a small volume of the yeast cell culture to the dish and allow the cells to adhere for 15-20 minutes.
 - Gently wash away non-adherent cells with fresh SD medium.
- Microscopy and Image Acquisition:
 - Place the dish on the microscope stage.
 - Use the transmitted light channel to locate and focus on the cells.
 - Switch to the fluorescence channel to visualize the PXL1-GFP signal.
 - Acquire images using minimal laser power and exposure times to reduce phototoxicity and photobleaching.[7] For dynamic processes, acquire time-lapse series.

Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) Analysis of PXL1-GFP



FRAP is used to measure the mobility and dynamics of PXL1-GFP within a specific cellular region.[8][9]

Materials:

- Yeast strain expressing PXL1-GFP prepared for live-cell imaging as in Protocol 2.
- Confocal laser scanning microscope with a high-power laser for photobleaching and sensitive detectors.

Method:

- Pre-bleach Image Acquisition:
 - Identify a cell with a clear PXL1-GFP signal at the location of interest (e.g., bud tip).
 - Acquire a few images at a low laser power to establish the initial fluorescence intensity.
- Photobleaching:
 - Define a region of interest (ROI) within the PXL1-GFP-localized structure.
 - Photobleach the ROI using a short burst of high-intensity laser light.
- Post-bleach Image Acquisition:
 - Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.
- Data Analysis:
 - Measure the fluorescence intensity in the bleached ROI, a control unbleached region, and a background region over time.
 - Correct for photobleaching during image acquisition.
 - Normalize the fluorescence recovery data.



• Fit the recovery curve to an appropriate model to determine the mobile fraction, immobile fraction, and the half-maximal recovery time (t½).

Protocol 4: Förster Resonance Energy Transfer (FRET) Imaging of PXL1 Interactions

FRET microscopy can be used to investigate the direct interaction between PXL1 and a potential binding partner in living cells.[10][11] This protocol describes acceptor photobleaching FRET.

Materials:

- Yeast strain co-expressing PXL1 fused to a donor fluorophore (e.g., CFP) and a putative interacting protein fused to an acceptor fluorophore (e.g., YFP).
- Confocal laser scanning microscope with appropriate laser lines and filters for CFP and YFP.

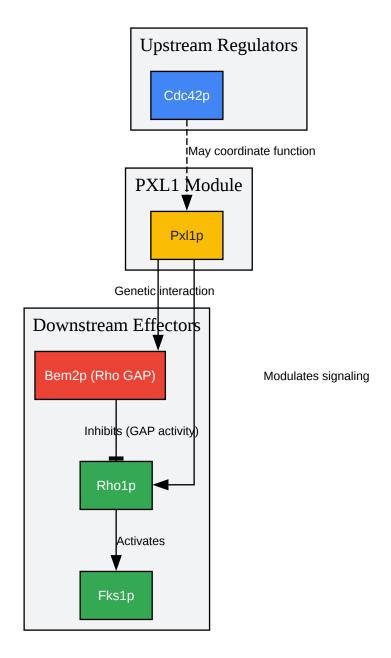
Method:

- · Pre-bleach Image Acquisition:
 - Acquire images of both the donor (CFP) and acceptor (YFP) fluorescence in a region where both proteins are co-localized.
- Acceptor Photobleaching:
 - o Select a region of interest (ROI) where both fluorophores are present.
 - Specifically photobleach the acceptor (YFP) in the ROI using the YFP excitation laser at high intensity.
- Post-bleach Image Acquisition:
 - Immediately after acceptor photobleaching, acquire another image of the donor (CFP) fluorescence.
- Data Analysis:



- Measure the donor fluorescence intensity in the bleached ROI before and after acceptor photobleaching.
- An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.
- Calculate the FRET efficiency using the formula: FRET efficiency = (Donor_post-bleach Donor_pre-bleach) / Donor_post-bleach.

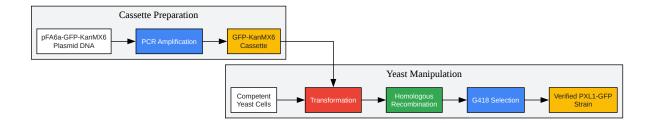
Mandatory Visualizations





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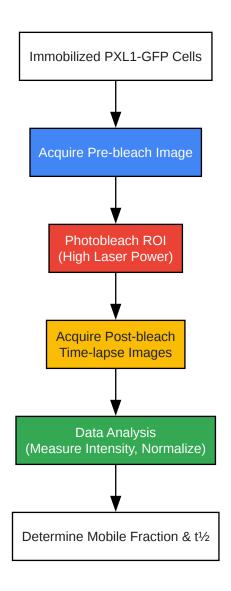
Caption: PXL1 signaling pathway in S. cerevisiae.



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Caption: Workflow for endogenous PXL1-GFP tagging.





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Caption: Experimental workflow for FRAP analysis.

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